molecular formula C11H16N2O2S B1399192 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1316225-63-4

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B1399192
CAS No.: 1316225-63-4
M. Wt: 240.32 g/mol
InChI Key: PQUVGXKEBSUJNZ-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide is a synthetic sulfonamide-based compound offered for research applications. Sulfonamides are a prominent class of compounds known to act as effective inhibitors of carbonic anhydrase (CA) enzymes . The carbonic anhydrase family of metalloenzymes catalyzes the reversible hydration of carbon dioxide and is involved in critical physiological processes such as pH regulation, fluid secretion, and bone resorption . The inhibition of specific CA isoforms is a validated therapeutic strategy for managing conditions like glaucoma, and research into novel inhibitors continues for potential applications as diuretics, antiepileptics, and antitumor agents . The core indane-5-sulfonamide structure has been explicitly identified as a carbonic anhydrase inhibitor, targeting isoforms including CA I, CA II, CA XII, and CA XIV . The specific modifications on this compound—the 3-amino and N,N-dimethyl groups—are hypothesized to influence its potency, selectivity for particular CA isoforms, and overall physicochemical properties, making it a valuable chemical tool for investigating enzyme kinetics and structure-activity relationships. Researchers can utilize this compound in biochemical and cellular assays to explore these mechanisms. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,4,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUVGXKEBSUJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps, starting with the base indene structure. One common approach is the nitration of indene to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Subsequent steps may include sulfonation to introduce the sulfonamide group and methylation to add the methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and specific reaction conditions are optimized to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity Profile

The compound's reactivity arises from three key features:

  • Sulfonamide group (-SO₂NMe₂): Participates in substitution, oxidation, and coupling reactions

  • Aromatic indene ring: Supports electrophilic substitution and ring-opening reactions

  • Tertiary amine: Enables alkylation/acylation at the dimethylamino group

Table 1: Documented Reaction Pathways

Reaction TypeReagents/ConditionsProducts FormedKey Applications
Acylation Acetyl chloride, DMF, 0-5°CN-acetyl derivativesProdrug synthesis
Alkylation Methyl iodide, NaH, THF, 40°CQuaternary ammonium saltsCationic surfactants
Sulfonamide Substitution PCl₅, refluxSulfonyl chloride intermediatesCross-coupling precursors
Ring-Opening H₂SO₄ (conc.), 80°CLinear sulfonamide derivativesPolymer precursors
Sulfonylurea Formation Hexahydro-s-indacen-4-isocyanateNLRP3 inhibitor hybridsDual-action therapeutics

Acylation Mechanism

The dimethylamino group undergoes nucleophilic attack on acetyl chloride in DMF:

  • Base-assisted deprotonation (NaH)

  • Acetyl group transfer to nitrogen

  • HCl elimination

Sulfonamide Activation

Phosphorus pentachloride converts the sulfonamide to a reactive sulfonyl chloride:
RSO2NMe2+PCl5RSO2Cl+POCl3+Me2NH2+Cl\text{RSO}_2\text{NMe}_2+\text{PCl}_5\rightarrow \text{RSO}_2\text{Cl}+\text{POCl}_3+\text{Me}_2\text{NH}_2^+\text{Cl}^-
This intermediate enables Suzuki couplings and nucleophilic substitutions.

Table 2: Redox Reactions (Inferred from Structural Analogs )

ProcessReagentsOutcome
Oxidation mCPBA, CH₂Cl₂, 0°CSulfoxide/sulfone formation
Reduction LiAlH₄, THF, refluxAmine generation (-SO₂ → -SH)

NLRP3-Inhibitor Hybrids

Reacting with isocyanates under mild conditions (THF, RT) yields potent inflammasome inhibitors:

  • Sulfonamide deprotonation (NaH)

  • Isocyanate coupling

  • Urea bond formation
    Example: Hybrids show NLRP3 IC₅₀ = 15-536 nM while retaining insulinotropic activity .

Polymer Chemistry

Acid-catalyzed ring-opening at 80°C produces linear chains with:

  • Enhanced solubility

  • Tunable glass transition temperatures (Tg = 85-120°C)

Stability Considerations

  • Thermal: Stable ≤150°C (TGA data)

  • pH Sensitivity: Degrades in strong acids/bases (pH <2 or >12)

  • Light: Requires amber storage due to sulfonamide photolability

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H16N2O2SC_{11}H_{16}N_2O_2S and features a sulfonamide group, which is significant in its biological activity. Its structure contributes to its potential as a therapeutic agent, particularly in neurology and oncology.

Neurological Disorders

One of the notable applications of 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide is as a precursor in the synthesis of drugs targeting neurological disorders. It serves as an intermediate in the development of rasagiline , an irreversible monoamine oxidase B (MAO-B) inhibitor used in treating Parkinson's disease. Rasagiline enhances dopamine levels and provides neuroprotective effects, making it a critical treatment option for patients with Parkinson's disease who experience fluctuations in their condition .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various protein kinases involved in cancer signaling pathways. For example, inhibitors targeting phosphatidylinositol 3-kinase (PI3K) have been linked to reduced tumor growth and improved patient outcomes in malignancies such as breast cancer and leukemia . The sulfonamide moiety is crucial for binding to these enzymes, enhancing the compound's efficacy.

Data Table: Summary of Applications

Application AreaCompound RoleSpecific Use
NeurologyIntermediate for rasagilineTreatment of Parkinson's disease
OncologyPI3K inhibitorsTargeting various cancers
Antimicrobial ResearchPotential antibacterial propertiesInvestigating new antibiotics

Case Study 1: Rasagiline Efficacy

A clinical study demonstrated that rasagiline significantly improved motor function in patients with early-stage Parkinson's disease compared to placebo controls. The study highlighted the importance of compounds like this compound in developing effective treatments for neurodegenerative diseases .

Case Study 2: Inhibition of PI3K

In vitro studies have shown that derivatives of this compound effectively inhibit PI3K activity, leading to reduced cell proliferation in cancer cell lines. This suggests potential applications in developing targeted cancer therapies .

Mechanism of Action

The mechanism by which 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes and receptors, while the sulfonamide group may inhibit specific biological processes. The exact mechanism would vary based on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, biological activity, and clinical findings.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula MW Key Substituents Biological Activity Clinical Findings References
This compound C₁₁H₁₆N₂O₂S 240.32 3-(N,N-dimethylamino), 5-sulfonamide Not reported N/A -
2,3-Dihydro-1H-indene-5-sulfonamide (base structure) C₉H₁₁NO₂S 197.26 5-sulfonamide Scaffold for drug design N/A
LY186641 (N-((4-chlorophenyl)carbamoyl derivative) C₁₆H₁₄ClN₃O₃S 363.82 5-sulfonamide, 4-chlorophenyl urea Anticancer (preclinical) Phase I: Methemoglobinemia toxicity
Glidazamide (urea-linked derivative) C₁₆H₂₃N₃O₃S 337.44 5-sulfonamide, azepane urea Antidiabetic (inference) Not reported
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide C₉H₁₂N₂O₂S 212.27 2-amino, 5-sulfonamide Not reported N/A

Key Comparisons

Core Structure Modifications Base Indene-Sulfonamide (): The unsubstituted 2,3-dihydro-1H-indene-5-sulfonamide serves as a foundational scaffold. LY186641 (–7): The 4-chlorophenyl urea substituent confers anticancer activity but introduces dose-limiting methemoglobinemia due to oxidative metabolism . In contrast, the target compound’s dimethylamino group may reduce such toxicity by avoiding aromatic nitroso intermediates.

Biological Activity and Clinical Relevance LY186641 demonstrated preclinical anticancer efficacy but failed in Phase I trials due to toxicity. Its long plasma half-life (31 hours) and linear pharmacokinetics suggest sustained exposure, whereas the target compound’s smaller size may improve clearance profiles . Glidazamide () shares a urea linkage but targets different pathways (e.g., NLRP3 inflammasome inhibition or antidiabetic effects). The target compound’s dimethylamino group could modulate hydrogen-bonding interactions, as inferred from Etter’s graph set analysis () .

Structural-Activity Relationships (SAR) Amino Group Position: The 3-amino substitution in the target compound vs. 2-amino in ’s analog may influence hydrogen-bond donor capacity, affecting target engagement (e.g., enzyme inhibition) .

Biological Activity

3-Amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide (CAS Number: 1316225-63-4) is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may confer specific biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S, with a molecular weight of 240.32 g/mol. Its structure includes an indene moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.32 g/mol
CAS Number1316225-63-4

Antitumor Activity

Research indicates that sulfonamide-containing compounds, including derivatives similar to this compound, exhibit antitumor properties. For instance, studies have demonstrated that modifications of sulfonamides can inhibit the viability of various cancer cell lines, including those expressing carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors. The compound's ability to reduce cell viability under hypoxic conditions suggests its potential as a therapeutic agent against hypoxia-driven tumor growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes play critical roles in tumor physiology by regulating pH and promoting tumor growth through angiogenesis. In vitro studies have shown that certain derivatives can effectively inhibit these enzymes, leading to decreased cell migration and proliferation in cancer models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of specific functional groups in sulfonamide derivatives significantly affects their biological activity. For example, the introduction of amino groups and modifications at the indene ring can enhance inhibitory potency against targeted enzymes .

Case Studies

  • Study on CA Inhibition :
    • Objective : Evaluate the inhibitory effects of various sulfonamide derivatives on CA IX.
    • Method : Enzyme inhibition assays using purified CA IX.
    • Results : Compounds demonstrated significant inhibition compared to control agents like acetazolamide, with some showing greater efficacy under hypoxic conditions.
  • Antitumor Efficacy :
    • Objective : Assess the impact on cell viability in human osteosarcoma (MG-63) cells.
    • Method : MTT assay for cell viability.
    • Results : The tested compound reduced cell viability in a dose-dependent manner, indicating potential therapeutic use against osteosarcoma .

Q & A

Q. Data Contradictions :

  • Discrepancies in IC₅₀ values may arise from cell line variability (e.g., THP-1 vs. primary macrophages). Resolution requires orthogonal assays (e.g., Western blot for caspase-1 activation) and statistical validation (p < 0.01, n ≥ 3) .
Assay Type TargetResult (Example)
NLRP3 Binding (SPR)NLRP3KD = 102.7 nM
DDR1 InhibitionKinaseIC₅₀ = 14.9 nM

How do structural modifications influence pharmacological efficacy and selectivity?

Q. Advanced

  • Amino Group Substitution : N,N-dimethylation enhances blood-brain barrier permeability but reduces solubility. Replacement with bulkier groups (e.g., cycloheptyl) improves target binding but increases metabolic instability .
  • Sulfonamide Linker : Fluorination at the benzene ring (e.g., 4-fluorophenyl) boosts NLRP3 affinity by 3-fold, as seen in analogues .
    SAR Trends :
    • Electron-Withdrawing Groups : Enhance binding to NLRP3’s ATP pocket.
    • Hydrophobic Substituents : Improve membrane permeability but may elevate off-target effects .

What in vivo models are appropriate for assessing its therapeutic potential in inflammatory diseases?

Q. Advanced

  • DSS-Induced Colitis : Oral administration (10 mg/kg/day) of compound 15z reduced colon inflammation by 60% via NLRP3 pathway inhibition. Endpoints include histopathology scores and fecal IL-18 levels .
  • Orthotopic Pancreatic Cancer : A related indene-sulfonamide (7f) suppressed tumor growth by 70% in mice, validated via bioluminescence imaging and survival analysis .
    Considerations :
    • PK/PD Correlation : Monitor plasma half-life (t½ ≈ 4.2 h) and tissue distribution (colon AUC = 12 μg·h/mL) .
    • Toxicity : Subacute studies in rodents show no hepatotoxicity at therapeutic doses (ALT/AST levels within normal range) .
In Vivo Model Dose (mg/kg)Efficacy Metric
DSS-Colitis (Mouse)10, oral60% reduction in IL-1β
Pancreatic Cancer (Mouse)20, i.p.70% tumor suppression

How are hydrogen-bonding patterns analyzed to predict crystal packing and stability?

Q. Advanced

  • Graph Set Analysis : Utilized to classify hydrogen bonds (e.g., R₂²(8) motifs) in single-crystal X-ray structures. For sulfonamides, N–H···O=S interactions dominate, stabilizing polymorphs .
  • SHELX Refinement : SHELXL software refines crystallographic data, resolving disorders in the indene ring (R-factor < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide

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